REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH:12]=[CH:13][N+:14]([O-])=O)[N:8]2[CH3:11])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH2:12][CH2:13][NH2:14])[N:8]2[CH3:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water and 10% aqueous NaOH (20 mL) at 0° C.
|
Type
|
CUSTOM
|
Details
|
to form a precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica gel, CH2Cl2/(80:18:2 CH2Cl2/MeOH/NH4OH), 90:10 to 20:80)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(N(C2=C1)C)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |